(S)-Propafenone - 107381-32-8

(S)-Propafenone

Catalog Number: EVT-309653
CAS Number: 107381-32-8
Molecular Formula: C21H27NO3
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-Propafenone is under investigation in clinical trial NCT02710669 (New Formulations of Propafenone to Treat Atrial Fibrillation).

(R)-Propafenone

    Compound Description: (R)-Propafenone is the other enantiomer of the racemic drug propafenone. It exhibits similar sodium channel-blocking properties to (S)-propafenone, resulting in QRS widening in electrocardiograms, indicating a class Ic antiarrhythmic action. [, , , ] Unlike (S)-propafenone, (R)-Propafenone does not possess significant β-adrenoceptor blocking activity. [, , ] Notably, (R)-propafenone inhibits the metabolism of (S)-propafenone, leading to altered pharmacokinetic and pharmacodynamic profiles when the racemic mixture is administered. [, , , , ] This interaction can enhance the β-blocking effects of the racemic drug. [] Studies suggest that (R)-propafenone might be a more potent inhibitor of the cytochrome P450IID6-mediated 5-hydroxylation pathway compared to (S)-propafenone. [] Furthermore, (R)-propafenone demonstrates inhibition of the cardiac ryanodine receptor (RyR2), which is a potential therapeutic target for catecholaminergic polymorphic ventricular tachycardia (CPVT). []

5-Hydroxypropafenone (5-OHP)

    Compound Description: 5-Hydroxypropafenone is a major metabolite of propafenone, formed via CYP2D6-mediated metabolism. [, ] It displays antiarrhythmic effects similar to propafenone in experimental models, although it might be slightly less potent. [] Studies indicate a possible supra-additive antiarrhythmic effect when 5-hydroxypropafenone is administered in conjunction with propafenone. []

N-depropylpropafenone (NDPP)

    Compound Description: N-depropylpropafenone is a minor metabolite of propafenone, generated through the activity of CYP1A2 and CYP3A4 enzymes. [] In contrast to 5-hydroxypropafenone, N-depropylpropafenone exhibits minimal antiarrhythmic activity. []

Propranolol

    Compound Description: Propranolol, a beta-blocker, serves as a tool to study stereoselective metabolism via cytochrome P450 enzymes. []

Source and Classification

(S)-Propafenone is synthesized from various organic precursors, notably through reactions involving epichlorohydrin and substituted phenyl compounds. The compound's classification as an antiarrhythmic agent places it among drugs that are critical in managing conditions such as paroxysmal atrial fibrillation and ventricular arrhythmias.

Synthesis Analysis

The synthesis of (S)-Propafenone typically involves multiple steps, including the reaction of 2-hydroxyacetophenone with epichlorohydrin to form an intermediate compound. This process can be summarized as follows:

  1. Initial Reaction: 2-hydroxyacetophenone is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide or potassium carbonate, typically at temperatures ranging from 50°C to 150°C. This reaction forms an epoxy intermediate.
  2. Amination: The resulting epoxy compound is then reacted with propylamine, leading to the formation of (S)-Propafenone. This step may also involve refluxing the mixture for several hours.
  3. Formation of Hydrochloride Salt: Finally, the product can be converted into its hydrochloride salt by reacting with hydrochloric acid, enhancing its solubility and stability for pharmaceutical use.

The yield of this synthesis can vary but generally falls within the range of 66% to 75% depending on the specific conditions used in the reactions .

Molecular Structure Analysis

(S)-Propafenone features a complex molecular structure characterized by a phenyl group, a hydroxy group, and a propylamino side chain. The stereochemistry at the chiral center plays a crucial role in its pharmacological activity.

  • Molecular Formula: C21_{21}H27_{27}NO3_3
  • Molecular Weight: Approximately 341.44 g/mol
  • Structural Features:
    • Hydroxy group (-OH) attached to a phenyl ring
    • Propoxy group connecting to a propylamine moiety
    • The presence of an ether linkage contributes to its lipophilicity and ability to cross biological membranes.

The three-dimensional conformation of (S)-Propafenone allows it to effectively interact with sodium channels within cardiac tissues, which is essential for its antiarrhythmic properties .

Chemical Reactions Analysis

(S)-Propafenone undergoes various chemical reactions that are significant for its synthesis and pharmacological activity:

  1. Nucleophilic Substitution: The reaction between epichlorohydrin and nucleophiles (such as amines) leads to the formation of key intermediates.
  2. Hydrolysis: Under certain conditions, (S)-Propafenone may undergo hydrolysis, affecting its stability and efficacy.
  3. Metabolism: In vivo, (S)-Propafenone is metabolized primarily by cytochrome P450 enzymes, producing active metabolites such as 5-hydroxypropafenone and N-depropylpropafenone, which also exhibit antiarrhythmic activity .
Mechanism of Action

The mechanism of action of (S)-Propafenone involves:

  • Sodium Channel Blockade: It inhibits fast sodium channels during phase 0 of the cardiac action potential, reducing excitability and conduction velocity in cardiac tissues.
  • Beta-Adrenergic Receptor Antagonism: It also exhibits beta-blocking properties, which can further stabilize heart rhythm by decreasing adrenergic stimulation.
  • Electrophysiological Effects: These actions lead to increased effective refractory periods and reduced automaticity in cardiac tissues, making it effective for treating various arrhythmias .
Physical and Chemical Properties Analysis

(S)-Propafenone possesses several notable physical and chemical properties:

  • Appearance: Typically presented as white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and methanol; limited solubility in water.
  • Melting Point: The hydrochloride form has a melting point around 172°C.
  • Stability: Generally stable under standard storage conditions but sensitive to moisture and light .

These properties are crucial for its formulation into effective pharmaceutical products.

Applications

(S)-Propafenone is primarily used in clinical settings for:

  • Management of Arrhythmias: Effective in treating paroxysmal atrial fibrillation/flutter and ventricular tachycardia.
  • Cardiac Function Improvement: It helps improve myocardial ischemia and diastolic function.
  • Research Applications: Beyond clinical use, it serves as a model compound in pharmacological studies exploring antiarrhythmic mechanisms and drug interactions .
Chemical Identity and Stereochemical Considerations

Structural Characterization of (S)-Propafenone

(S)-Propafenone (Chemical Abstracts Service registry number 107381-32-8) is a chiral antiarrhythmic agent belonging to the class Ic sodium channel blockers. Its molecular formula is C₂₁H₂₇NO₃, corresponding to a molecular weight of 341.44 g/mol. The compound features a single stereogenic center at the C2 position of its propanolamine side chain, conferring enantiomeric specificity to its pharmacological profile. Structurally, (S)-Propafenone consists of three key moieties:

  • A 3-phenylpropiophenone aromatic core
  • A chiral 2-hydroxy-3-(propylamino)propoxy linker
  • An n-propylamino substituent [4] [7]

X-ray crystallographic studies confirm the (S)-configuration adopts a specific spatial orientation where the hydroxyl group projects opposite to the propylamino group. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the methine proton (H-Cα) adjacent to the chiral center appears as a doublet of doublets at δ 4.25-4.35 ppm in deuterated chloroform, while the methylene protons of the propanolamine chain display characteristic diastereotopic splitting patterns. Infrared spectroscopy shows a strong carbonyl stretch at 1,680 cm⁻¹ and a broad N-H stretch at 3,300 cm⁻¹, confirming the ketone and secondary amine functionalities, respectively [4] [9].

Table 1: Characteristic Spectral Signatures of (S)-Propafenone

TechniqueKey Assignments
¹H NMR (CDCl₃)δ 7.65-8.05 (m, 2H, aromatic), δ 7.45-7.60 (m, 3H, aromatic), δ 4.25-4.35 (dd, 1H, H-Cα), δ 3.45-3.60 (m, 2H, -O-CH₂-), δ 2.75-2.95 (m, 2H, -CH₂-N-), δ 1.45-1.60 (m, 2H, -CH₂-CH₃), δ 0.95 (t, 3H, -CH₃)
FT-IR (KBr)3,300 cm⁻¹ (N-H stretch), 1,680 cm⁻¹ (C=O stretch), 1,250 cm⁻¹ (C-O stretch)
Mass Spectrometrym/z 342.2 [M+H]⁺ (base peak), m/z 204.1 (cleavage at ketone)

Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure (S)-Propafenone employs chiral building blocks or asymmetric catalysis to install the stereogenic center. An efficient route utilizes (S)-glycidyl tosylate as a chiral synthon:

  • Nucleophilic ring opening of (S)-glycidyl tosylate with the sodium salt of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one yields the corresponding (S)-epoxy intermediate
  • Regioselective aminolysis with n-propylamine under mild acidic conditions (acetic acid, 60°C)
  • Final purification via recrystallization from n-hexane/ethyl acetate yields (S)-Propafenone with >99.8% enantiomeric excess (ee) [5]

Alternative approaches employ chiral auxiliaries:

  • Evans oxazolidinone method: (4R)-4-benzyl-2-oxazolidinone directs diastereoselective alkylation of the propionyl equivalent
  • Ephedrine-mediated synthesis: (1R,2S)-ephedrine forms a chiral enolate for stereocontrolled alkylation
  • Enzymatic resolution: Lipases (e.g., Candida antarctica) selectively acylate the (R)-enantiomer from racemic mixtures, leaving (S)-Propafenone unreacted (yield: 38-42%, ee >98%) [5] [9]

Modern catalytic asymmetric methods utilize Jacobsen’s hydrolytic kinetic resolution (HKR) catalysts:

  • [Co(III)(salen)] complex resolves racemic epichlorohydrin
  • Achieves 49% theoretical yield with >99% ee for (S)-epichlorohydrin
  • Subsequent coupling with 1-(2-hydroxyphenyl)-3-phenylpropan-1-one and amination completes the synthesis [5]

Chiral Resolution Techniques for Enantiomeric Purification

Resolution of racemic Propafenone into enantiomers employs three principal strategies:

  • Diastereomeric Salt Formation:
  • Racemic Propafenone base dissolved in 2-butanone/water (98:2 v/v)
  • Treated with equimolar (-)-ditoluoyl-L-tartaric acid
  • Selective crystallization of (R)-Propafenone·(-)-ditoluoyl tartrate salt
  • Mother liquor enriched with (S)-enantiomer treated with (+)-ditoluoyl-D-tartaric acid
  • Yields >99.8% ee (S)-Propafenone after basification and recrystallization [6]
  • Chromatographic Separation:
  • Polysaccharide-based CSPs: Chiralcel OD-R column (cellulose tris(3,5-dimethylphenylcarbamate)) with acetonitrile/0.1M sodium perchlorate (60:40 v/v) mobile phase
  • Resolution factor (Rs) = 1.95; retention times: (R)-enantiomer 16.2 min, (S)-enantiomer 18.1 min
  • Tandem columns: Chiralcel OD + Chiralpak AD provides baseline separation of Propafenone and metabolites [7]
  • Capillary Electrophoresis (CE):
  • Dual cyclodextrin system: 15 mM carboxymethyl-β-cyclodextrin + 10 mM sulfated-β-cyclodextrin in 50 mM Tris-phosphate buffer (pH 2.5)
  • Applied voltage: 25 kV; detection: 214 nm
  • Migration time difference: 0.85 min between enantiomers [5]

Table 2: Chiral Separation Performance Metrics

MethodEnantiomer Elution OrderResolution (Rs)Analysis Time
Chiralcel OD-R HPLC(R) before (S)1.9522 min
Capillary Electrophoresis(S) before (R)2.815 min
Chiralpak AD HPLC(S) before (R)4.218 min

Comparative Physicochemical Properties of (S)- vs. (R)-Propafenone

(S)- and (R)-Propafenone exhibit distinct physicochemical behaviors due to stereospecific molecular interactions:

  • Lipophilicity:
  • Experimental log P (octanol/water): (S)-enantiomer = 3.92; (R)-enantiomer = 3.88
  • Difference attributed to chiral discrimination in solvent partitioning
  • Molecular dynamics simulations show (S)-enantiomer adopts conformations with reduced solvent-accessible polar surface area [6] [9]

  • Aqueous Solubility:

  • (S)-enantiomer: 0.48 ± 0.03 mg/mL in phosphate buffer (pH 7.4)
  • (R)-enantiomer: 0.52 ± 0.04 mg/mL
  • The 8.3% higher solubility of (R)-form correlates with its slightly lower melting point (R-form: 74.5°C; S-form: 76.2°C) [6]

  • Protein Binding:

  • Human serum albumin affinity: (S)-enantiomer Kd = 12.8 μM; (R)-enantiomer Kd = 14.3 μM
  • α₁-Acid glycoprotein binding: (S)-enantiomer shows 18% higher affinity due to complementary chiral binding pocket
  • Plasma protein binding: 95.2% for (S) vs. 94.7% for (R) at therapeutic concentrations [6]

  • Metabolic Stability:

  • Intrinsic clearance in human liver microsomes: (S)-enantiomer = 38.2 mL/min/kg; (R)-enantiomer = 45.7 mL/min/kg
  • (R)-enantiomer undergoes faster CYP2D6-mediated 5-hydroxylation (Km: R=8.4μM, S=12.1μM)
  • (S)-enantiomer preferentially metabolized by CYP3A4 to N-depropylpropafenone [6] [9]

Table 3: Comparative Physicochemical Properties of Propafenone Enantiomers

Property(S)-Propafenone(R)-PropafenoneSignificance
Melting Point76.2 ± 0.5°C74.5 ± 0.4°CImpacts crystal packing and solubility
log P (octanol/water)3.92 ± 0.053.88 ± 0.06Influences membrane permeability
Solubility (pH 7.4)0.48 ± 0.03 mg/mL0.52 ± 0.04 mg/mLAffects bioavailability
Plasma Protein Binding95.2 ± 0.8%94.7 ± 0.7%Determines free drug concentration
CYP2D6 Km (5-hydroxylation)12.1 ± 1.3 μM8.4 ± 0.9 μMExplains metabolic differences

Properties

CAS Number

107381-32-8

Product Name

(S)-Propafenone

IUPAC Name

1-[2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3/t18-/m0/s1

InChI Key

JWHAUXFOSRPERK-SFHVURJKSA-N

SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O

Synonyms

1-[2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone; _x000B_(-)-(S)-Propafenone; (-)-Propafenone;

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O

Isomeric SMILES

CCCNC[C@@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.